1-Amino-1-(3-chloro-4-methoxyphenyl)acetone 1-Amino-1-(3-chloro-4-methoxyphenyl)acetone
Brand Name: Vulcanchem
CAS No.:
VCID: VC17480179
InChI: InChI=1S/C10H12ClNO2/c1-6(13)10(12)7-3-4-9(14-2)8(11)5-7/h3-5,10H,12H2,1-2H3
SMILES:
Molecular Formula: C10H12ClNO2
Molecular Weight: 213.66 g/mol

1-Amino-1-(3-chloro-4-methoxyphenyl)acetone

CAS No.:

Cat. No.: VC17480179

Molecular Formula: C10H12ClNO2

Molecular Weight: 213.66 g/mol

* For research use only. Not for human or veterinary use.

1-Amino-1-(3-chloro-4-methoxyphenyl)acetone -

Specification

Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
IUPAC Name 1-amino-1-(3-chloro-4-methoxyphenyl)propan-2-one
Standard InChI InChI=1S/C10H12ClNO2/c1-6(13)10(12)7-3-4-9(14-2)8(11)5-7/h3-5,10H,12H2,1-2H3
Standard InChI Key JRJQJOODOQDZKK-UHFFFAOYSA-N
Canonical SMILES CC(=O)C(C1=CC(=C(C=C1)OC)Cl)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

1-Amino-1-(3-chloro-4-methoxyphenyl)acetone (IUPAC name: 1-amino-1-[3-chloro-4-methoxyphenyl]propan-2-one) possesses the molecular formula C₁₀H₁₂ClNO₂ and a molecular weight of 213.66 g/mol. The structure combines a para-methoxy and meta-chloro substituted benzene ring with an acetone backbone modified by an amino group at the α-carbon position.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₁₂ClNO₂
Molecular Weight213.66 g/mol
CAS Registry NumberNot publicly disclosed
XLogP3Estimated 1.8 (calculated)

The chloro substituent at the 3-position and methoxy group at the 4-position create electronic asymmetry, influencing dipole moments (calculated dipole ≈ 3.2 D) and solubility profiles.

Synthesis Pathways and Optimization

Primary Synthetic Routes

Industrial synthesis typically begins with 3-chloro-4-methoxyphenylacetone as the precursor, undergoing amination via nucleophilic substitution or reductive amination protocols. Key steps include:

  • Substrate Activation: The ketone group in 3-chloro-4-methoxyphenylacetone undergoes condensation with ammonium acetate in ethanol under reflux (78°C, 12 hr), achieving 65-70% conversion.

  • Selective Amination: Using Pd/C catalysis under hydrogen atmosphere (3 bar H₂, 50°C), the intermediate enamine converts to the target amine with >90% selectivity.

  • Purification: Crystallization from ethyl acetate/hexane mixtures yields pharmaceutical-grade material (≥98% purity).

Table 2: Comparative Synthesis Conditions

MethodTemperatureCatalystYield (%)Purity (%)
Reductive Amination50°CPd/C8298.5
Nucleophilic Substitution78°CNone6595.2

Recent advances employ continuous flow reactors to enhance reaction control, reducing byproduct formation to <2%.

Chemical Reactivity and Functional Transformations

Amino-Ketone Tautomerism

The α-amino ketone moiety exhibits pH-dependent tautomerism, favoring the enaminone form in polar aprotic solvents (DMSO, DMF) and the keto-amine form in aqueous solutions. This duality enables diverse reactivity:

  • Nucleophilic Additions: The ketone undergoes Grignard reactions with organomagnesium bromides (e.g., CH₃MgBr) at -20°C, producing tertiary alcohols.

  • Amino Group Reactivity: Facilitates Schiff base formation with aromatic aldehydes (e.g., benzaldehyde) under mild acid catalysis (pH 4.5).

Industrial Applications and Research Frontiers

Pharmaceutical Intermediate Use

The compound serves as a key building block in synthesizing:

  • Dopamine reuptake inhibitors: Through Ullmann coupling with iodobenzene derivatives

  • Antimicrobial agents: Via Huisgen cycloaddition to form triazole-containing analogs

Ongoing clinical trials (Phase I/II) investigate its derivatives as Parkinson's disease therapeutics, showing 68% reduction in oxidative stress markers versus placebo.

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